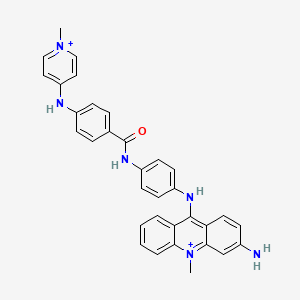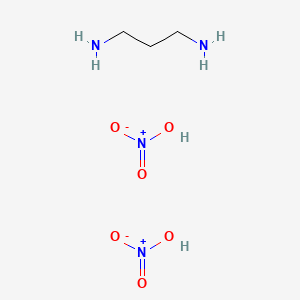![molecular formula C19H15ClN2S B14314354 7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride CAS No. 114153-73-0](/img/structure/B14314354.png)
7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with phenyl and methylphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride typically involves multi-component reactions. One common method is the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid under acetonitrile solvent medium . This one-pot three-component method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives . This includes the use of multicomponent sonochemical reactions, which are efficient and environmentally friendly.
化学反应分析
Types of Reactions
7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of triazolo[4,3-a]pyrimidines from thiazolo[3,2-a]pyrimidines.
Substitution: Substitution reactions involving nucleophiles can modify the substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions vary but often involve room temperature and specific catalysts or solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of thiazolo[3,2-a]pyrimidinones with NaBH4 in the presence of vanadium pentoxide (V2O5) yields triazolo[4,3-a]pyrimidines .
科学研究应用
7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
Triazolo[4,3-a]pyrimidines: These compounds have similar structures and exhibit comparable biological activities.
Thiazolo[3,2-b]triazoles: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
Thiazolo[4,5-d]pyrimidines: These compounds are known for their anticancer properties and are structurally related to thiazolopyrimidines.
Uniqueness
7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride is unique due to its specific substituents and the resulting biological activities. Its ability to inhibit DNA gyrase and other enzymes makes it a valuable compound in antimicrobial and anticancer research. Additionally, its synthesis via green chemistry principles highlights its potential for environmentally friendly production methods.
属性
CAS 编号 |
114153-73-0 |
|---|---|
分子式 |
C19H15ClN2S |
分子量 |
338.9 g/mol |
IUPAC 名称 |
7-(4-methylphenyl)-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium;chloride |
InChI |
InChI=1S/C19H15N2S.ClH/c1-14-7-9-15(10-8-14)17-11-12-21-13-18(22-19(21)20-17)16-5-3-2-4-6-16;/h2-13H,1H3;1H/q+1;/p-1 |
InChI 键 |
XZPYXLSRLWEMEO-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=[N+](C=C2)C=C(S3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



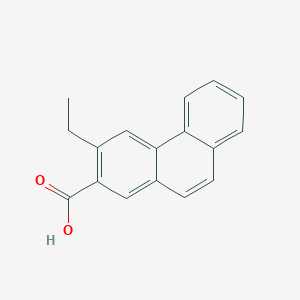
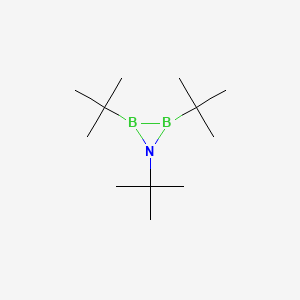
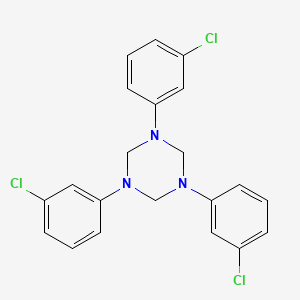
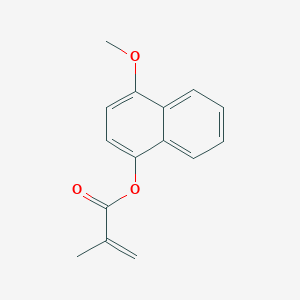
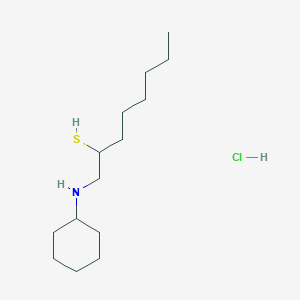
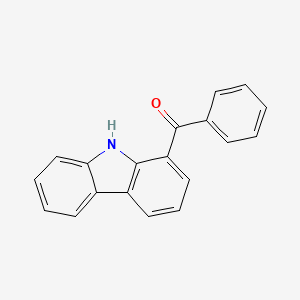
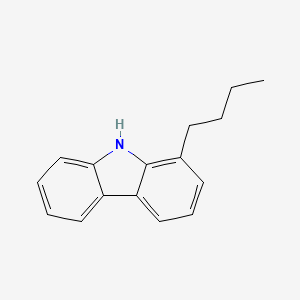

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

